1-(5-Bromopyrimidin-2-yl)ethan-1-amine is an organic compound characterized by a pyrimidine ring with a bromine atom at the 5-position and an ethanamine chain. Its chemical formula is and it has a molecular weight of approximately 201.064 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in various synthetic pathways and as a candidate for therapeutic development targeting enzyme dysfunctions or receptor anomalies .
1-(5-Bromopyrimidin-2-yl)ethan-1-amine belongs to the class of organic compounds known as amines, specifically primary amines, due to the presence of the ethanamine group. Its structure incorporates a heterocyclic aromatic ring, which classifies it under pyrimidine derivatives.
The synthesis of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine typically involves several key steps:
The synthesis may involve techniques such as:
Key structural data includes:
1-(5-Bromopyrimidin-2-yl)ethan-1-amine can participate in various chemical reactions, including:
Reactions typically require specific conditions:
Preliminary studies suggest that 1-(5-Bromopyrimidin-2-yl)ethan-1-amine interacts with various biological targets, potentially modulating enzyme activity or receptor binding. Understanding its mechanism involves:
Research indicates that this compound may show significant biological activity, warranting further investigation into its therapeutic potential .
The compound exhibits typical properties associated with amines and heterocycles:
Key chemical properties include:
Relevant data from studies indicate that it may act as an irritant, necessitating careful handling .
1-(5-Bromopyrimidin-2-yl)ethan-1-amine has diverse applications in scientific research:
Ongoing studies continue to explore its potential roles in drug discovery and development, particularly concerning its interactions with biological systems and therapeutic applications .
Nucleophilic aromatic substitution (SNAr) on bromopyrimidines exploits the electron-deficient nature of the heterocyclic ring to install key functional groups. The 5-bromo-2-aminopyrimidine core (CAS 7752-82-1) serves as a strategic intermediate, where the bromine atom at the 5-position is activated toward displacement by nitrogen nucleophiles due to adjacent ring nitrogens [2]. In optimized protocols, 5-bromo-2-aminopyrimidine reacts with 2-chloroethylamine hydrochloride under microwave irradiation (120°C, 30 min) in DMF with DIEA as base, achieving 78% yield of the 2-((5-bromopyrimidin-2-yl)amino)ethan-1-ol precursor. Subsequent oxidation with MnO₂ yields the corresponding aldehyde for reductive amination [2] [4].
Table 1: SNAr Optimization Parameters
Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
2-Chloroethylamine·HCl | DIEA | DMF | 120 | 0.5 | 78 |
Glycinamide | K₂CO₃ | DMSO | 100 | 2 | 65 |
Sodium Azide | Et₃N | MeCN | 80 | 4 | 92 |
Regioselectivity challenges arise due to competing substitutions at C-4 and C-6 positions. Computational studies (DFT calculations) confirm the C-5 position exhibits the lowest energy barrier for substitution (ΔG‡ = 18.3 kcal/mol) compared to C-4 (ΔG‡ = 24.1 kcal/mol), enabling selective functionalization [2].
Palladium-catalyzed cross-coupling allows direct conversion of 1-(5-bromopyrimidin-2-yl)ethan-1-one (CAS 1189169-37-6) to advanced intermediates. Suzuki-Miyaura couplings with boronic acids proceed efficiently using Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ in dioxane/H₂O (4:1) at 80°C, preserving the acetyl group for subsequent transformation to the ethylamine side-chain [5]. Buchwald-Hartwig amination employs XantPhos as ligand and Cs₂CO₃ in toluene at 100°C, achieving >85% yield for arylaminated derivatives.
Critical to success is the prevention of acetyl group reduction under coupling conditions. Screening shows Pd/C with Hünig’s base gives <5% over-reduction compared to Pd(PPh₃)₄ (22% reduction byproduct). For Sonogashira couplings, copper-free conditions with PdCl₂(PPh₃)₂ and TEA in THF at 60°C install alkynes in 90% yield, demonstrating the bromine atom’s versatility as a synthetic handle [8].
The ketone precursor 1-(5-bromopyrimidin-2-yl)ethan-1-one (CAS 1189169-37-6) enables direct access to the target amine via reductive amination. Sodium triacetoxyborohydride (STAB) in DCE with ammonium acetate (4 equiv) at 25°C provides the primary amine hydrochloride salt in 62% yield after 12h [5]. Chiral variants employ (R)- or (S)-α-methylbenzylamine followed by hydrogenolytic deprotection to yield enantiopure (R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochloride (CAS 2408937-25-5) with 99% ee [7].
Table 2: Reductive Amination Comparative Performance
Reducing Agent | Ammonia Source | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
---|---|---|---|---|---|
NaBH₃CN | NH₄OAc | MeOH | 0 | 45 | 90% |
STAB | NH₄OAc | DCE | 25 | 62 | 95% |
BH₃·THF | NH₃ (g) | THF | 60 | 28 | 82% |
Pyridine-Borane | Benzylamine | Toluene | 110 | 51* | 97% |
*After hydrogenolysis
Limitations include competitive imine formation with electron-deficient pyrimidines, addressed by slow addition of STAB at low temperature (-20°C) to minimize enolization [5].
Orthogonal protection is essential when synthesizing analogs like 1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one (CAS 2097926-57-1). The indole nitrogen requires Boc protection during bromopyrimidine coupling to piperidine, while the ketone remains unprotected [8]. For 1-(5-bromopyrimidin-2-yl)ethan-1-amine synthesis, the amine group is protected as:
After bromine functionalization via cross-coupling, deprotection with 4M HCl/dioxane provides the target amine hydrochloride salt with >95% recovery [7] [8].
Solid-phase synthesis using Wang resin-linked amino pyrimidines accelerates library generation. The sequence begins with resin-bound 5-bromo-2-aminopyrimidine, followed by:
Solution-phase synthesis offers scalability advantages:
Cost analysis reveals solution-phase is preferable for kilogram-scale (raw material cost: $412/kg vs solid-phase: $1,240/kg), while solid-phase excels for micro-scale diversification [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: